molecular formula C23H23N3O6S B2379135 ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate CAS No. 422530-90-3

ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate

カタログ番号: B2379135
CAS番号: 422530-90-3
分子量: 469.51
InChIキー: FMMNAMSNFTUAFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate is a quinazolinone derivative characterized by:

  • A 3,4-dihydroquinazolin-4-one core with a sulfanyl (-S-) group at position 2.
  • A furan-2-ylmethyl carbamoyl substituent at position 7, which may enhance binding affinity to biological targets due to the heteroaromatic furan moiety.
  • An ethyl 3-oxobutanoate ester linked via the sulfanyl group, contributing to solubility and metabolic stability.

特性

IUPAC Name

ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-3-9-26-22(30)18-8-7-15(21(29)24-13-17-6-5-10-32-17)11-19(18)25-23(26)33-14-16(27)12-20(28)31-4-2/h3,5-8,10-11H,1,4,9,12-14H2,2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMNAMSNFTUAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps:

  • **Formation of

生物活性

Ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:
C25H29N3O6S\text{C}_{25}\text{H}_{29}\text{N}_{3}\text{O}_{6}\text{S}
with a molecular weight of 499.58 g/mol. Its structure features a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes critical in disease pathways. For instance, some derivatives exhibit inhibition against SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties .
  • Antioxidant Activity : Many furan-containing compounds demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anticancer Properties : The quinazoline scaffold is often associated with anticancer activities. Research indicates that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of SARS-CoV-2 Mpro
AnticancerInduction of apoptosis in cancer cell lines
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of specific enzymes (e.g., BChE)

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    A study identified compounds with similar structural motifs as effective inhibitors of the SARS-CoV-2 main protease with IC50 values around 1.55 μM. These findings suggest that ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate could potentially serve as a lead compound for further development as an antiviral agent .
  • Anticancer Potential :
    Research has shown that derivatives of quinazoline compounds can lead to significant reductions in tumor growth in xenograft models. For example, compounds exhibiting similar structural characteristics were tested in vitro and in vivo for their ability to inhibit tumor cell proliferation and induce apoptosis through mitochondrial pathways.

科学的研究の応用

Anticancer Applications

Research indicates that compounds similar to ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate may exhibit various mechanisms of action in cancer treatment:

  • Enzyme Inhibition : These compounds may inhibit enzymes crucial for DNA synthesis and cell cycle regulation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Molecular Docking Studies : In silico studies suggest effective binding to target proteins involved in cancer progression, potentially leading to reduced tumor growth .

Case Studies on Anticancer Activity

StudyCompound TestedActivityFindings
Quinazoline DerivativesVariousAntitumorInhibition of cancer cell proliferation through enzyme inhibition.
Similar CompoundsCytotoxicitySignificant cytotoxic effects against various cancer cell lines.

In vitro studies have demonstrated significant inhibition of tumor cell lines treated with quinazoline derivatives, indicating a promising avenue for further research into this compound's anticancer properties .

Antimicrobial Applications

Research has also indicated potential antimicrobial properties for this compound:

Pathogen TypeCompound ActivityReference
BacteriaModerate to high inhibition
FungiEffective against several strains

Compounds with similar structures have shown activity against a range of bacterial and fungal pathogens, suggesting that ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate could be beneficial in developing new antimicrobial agents.

類似化合物との比較

Comparison with Structural Analogs

Quinazolinone Derivatives with Sulfanyl Linkages

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate ()
  • Core structure: Similar quinazolinone scaffold but substituted with a nitro group at position 6 and a phenyl group at position 3.
  • Sulfanyl linkage: Connects to a methyl propanoate ester instead of ethyl 3-oxobutanoate.
  • Key differences: The absence of a furan-carbamoyl group and the presence of nitro and phenyl substituents may reduce metabolic stability compared to the target compound. Crystallographic studies (using SHELX and WinGX/ORTEP ) confirm planar quinazolinone rings, suggesting similar conformational rigidity in the target compound .
S-Substituted 2-Mercaptoquinazolin-4(3H)-ones ()
  • These analogs feature benzenesulfonamide substituents instead of 3-oxobutanoate esters.
  • However, the target compound’s 3-oxobutanoate ester may offer better membrane permeability .

3-Oxobutanoate Derivatives

Hydrazono-3-oxobutanoates ()
  • Examples include 2-(2-(3-(N-thiazol-2-ylsulfamoyl)phenyl)hydrazono)-3-oxobutanoate (2h).
  • Structural contrast: These compounds lack the quinazolinone core but share the 3-oxobutanoate moiety.
  • Pharmacological data: Demonstrated antimicrobial activity (e.g., against E. coli and S. aureus), suggesting that the target compound’s 3-oxobutanoate group could confer similar properties .
Ethyl 4-Chloro-3-oxobutanoate Precursors ()
  • Used in synthesizing benzimidazoles and pyrazoles, highlighting the versatility of 3-oxobutanoate esters in heterocyclic chemistry. The target compound’s synthesis may involve analogous condensation or substitution reactions .

Furan-Containing Analogs

Methyl [3-(Substituted-carbamoyl)furan-2-yl]acetates ()
  • These derivatives, such as methyl [3-(ethylcarbamoyl)furan-2-yl]acetate (95b), share the furan-carbamoyl motif.
  • Synthetic relevance : Demonstrates methods for introducing carbamoyl groups to furan rings, likely applicable to the target compound’s synthesis .

Data Tables: Structural and Functional Comparison

Compound Class Substituents Molecular Weight (g/mol)* Key Properties/Activities Reference
Target Compound Quinazolinone, propenyl, furan-carbamoyl, ethyl 3-oxobutanoate ~500 (estimated) Hypothetical antimicrobial/anti-inflammatory
Methyl 3-[(6-nitro-...]propanoate Quinazolinone, nitro, phenyl, methyl propanoate 429.4 Crystallographically characterized
Hydrazono-3-oxobutanoates Hydrazone-linked sulfamoyl groups, no quinazolinone 350–400 Antimicrobial (MIC: 8–32 µg/mL)
S-Substituted Quinazolinones Benzenesulfonamide, alkyl/aryl thioethers 400–450 Enzyme inhibition (e.g., carbonic anhydrase)

*Calculated based on structural formulas.

Research Findings and Implications

  • Synthetic Strategies: The target compound likely employs methods from (condensation with 3-oxobutanoate precursors) and (furan-carbamoyl functionalization). Yields for similar compounds range from 76–81% .
  • Biological Potential: Analogs with 3-oxobutanoate esters exhibit antimicrobial activity, while quinazolinones with sulfanyl linkages show enzyme inhibition. The target compound’s hybrid structure may combine these effects .
  • Structural Insights: Crystallographic tools (e.g., SHELX ) predict that the quinazolinone core and propenyl group will enforce a planar, rigid conformation, optimizing interactions with biological targets .

Q & A

Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodology :

  • Stepwise synthesis : Multi-step protocols are often required due to the compound’s complexity. For example, quinazolinone core formation via cyclization of anthranilic acid derivatives, followed by functionalization at the 2-position with a thiol group (e.g., using Lawesson’s reagent) .
  • Critical parameters : Control reaction temperature (60–80°C for cyclization) and stoichiometry of allyl/propargyl halides during alkylation to minimize side products .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. What analytical techniques are essential for structural characterization?

Methodology :

  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., allyl group at N3 and furan orientation) .
  • NMR spectroscopy : Assign protons using 2D experiments (COSY, HSQC). Key signals include:
    • Quinazolinone C4=O: δ 168–170 ppm (13C).
    • Allyl group: δ 5.1–5.8 ppm (1H, CH2=CH–) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

Q. Q3. What in vitro bioactivity assays are suitable for initial pharmacological screening?

Methodology :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
  • Data interpretation : Compare IC50 values with structurally similar compounds (e.g., ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate) to identify SAR trends .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across different cell lines?

Methodology :

  • Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines .
  • Membrane permeability : Measure cellular uptake via LC-MS/MS to correlate intracellular concentration with efficacy .
  • Off-target effects : Use proteome-wide affinity pulldown assays to identify unintended binding partners .

Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodology :

  • Core modifications : Synthesize analogs with variations in the quinazolinone ring (e.g., nitro, methoxy substituents) and compare activities .
  • Functional group swaps : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyrrole) to assess binding affinity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to predict optimal substituent configurations .

Q. Q6. How can advanced spectroscopic methods elucidate degradation pathways under physiological conditions?

Methodology :

  • Forced degradation : Expose the compound to pH extremes (1–13), oxidative stress (H2O2), and light (ICH Q1B guidelines) .
  • LC-HRMS : Identify degradation products (e.g., hydrolysis of ester to carboxylic acid) and propose pathways .
  • Stability correlation : Relate degradation kinetics (Arrhenius plots) to storage recommendations (e.g., −20°C under nitrogen) .

Q. Q7. What computational approaches are robust for predicting drug-likeness and toxicity?

Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to assess parameters like LogP (target: 2–4), BBB permeability, and CYP450 inhibition .
  • Toxicity screening : Run ProTox-II for hepatotoxicity alerts linked to the allyl group .
  • Dynamic simulations : MD simulations (AMBER/CHARMM) to study interactions with serum albumin and predict plasma half-life .

Q. Q8. How can researchers validate target engagement in complex biological systems?

Methodology :

  • Cellular thermal shift assay (CETSA) : Confirm binding to intended targets (e.g., kinases) by measuring protein melting shifts .
  • Click chemistry : Incorporate an alkyne handle for conjugation with fluorescent probes (e.g., BODIPY) to track subcellular localization .
  • CRISPR knockout : Generate target-knockout cell lines to isolate on-target vs. off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。